2-Amino-3,4,6-trichlorophenol
Overview
Description
Synthesis Analysis
The synthesis of chlorinated phenols, including 2-Amino-3,4,6-trichlorophenol, typically involves chlorination reactions of phenolic compounds under controlled conditions. For instance, Nemati et al. (2010) described a three-component Mannich-type reaction catalyzed by 2,4,6-trichloro[1,3,5]triazine, highlighting the method's efficiency in synthesizing β-amino ketones under ambient temperatures (Nemati, Bigdeli, Mahdavinia, & Kiani, 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, provides insights into the arrangement of atoms within 2-Amino-3,4,6-trichlorophenol. X-ray diffraction techniques have been employed to determine the crystal structures of related compounds, offering a foundation for understanding the structural characteristics of chlorinated phenolic compounds and their derivatives (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Chemical Reactions and Properties
Chemical properties of 2-Amino-3,4,6-trichlorophenol include its reactivity towards other chemicals, which is influenced by the presence of the amino group and the electron-withdrawing chlorine atoms. Castellanos et al. (2008) explored the radical character of tris(2,4,6-trichlorophenyl)methyl for synthesizing new paramagnetic materials, demonstrating the compound's potential in forming radical adducts with interesting electronic properties (Castellanos, Velasco, López-Calahorra, Brillas, & Juliá, 2008).
Scientific Research Applications
Photocatalytic Removal in Water Treatment
2,4,6-Trichlorophenol, a structurally similar compound to 2-Amino-3,4,6-trichlorophenol, is recognized as a significant water pollutant due to its toxicity. Research has explored the photocatalytic oxidation of this compound using ZnO as a method for pollutant abatement in water. The efficiency of this method was affected by parameters like ZnO doses, substrate concentration, and pH level. The process followed a pseudo zero-order kinetic model, with various pathway intermediates identified using GC–MS and HPLC, leading to a proposed mechanism for the formation of these intermediates (Gaya et al., 2010).
Role in Enzymatic Processes
Another study focused on 2,4-Dichlorophenol hydroxylase, an enzyme that hydroxylates a range of halogenated phenols, including 2,4,6-trichlorophenol. The enzyme showed a broad substrate specificity and was influenced by 'non-substrate' effectors like 3-Chloro-, 2,6-dichloro-, and 2,4,6-trichlorophenol, indicating its potential role in metabolic processes involving halogenated phenols (Makdessi & Lechner, 1997).
Adsorption Techniques for Removal
The adsorption of 2,4,6-trichlorophenol on activated carbon from aqueous solutions was investigated to understand its removal efficiency. Factors like solution pH, equilibrium time, and temperature were studied. The adsorption isotherms and kinetic data suggested that activated carbon is an effective adsorbent for the removal of this compound (Tümsek et al., 2015).
Bioremediation Techniques
The use of Azolla filiculoides biomass for the removal of 2,4,6-Trichlorophenol from aqueous solutions was explored. In optimal conditions, Azolla was able to remove 95% of TCP, indicating its potential as an efficient method for bioremediation (Zazouli et al., 2013).
Environmental and Health Impact Studies
Research has also been conducted on the environmental and health impacts of chlorophenolic substances, such as 2,4,6-trichlorophenol. Studies include the investigation of aquatic toxicity following the photolytic conversion of these substances and their potential risks (Svenson & Hynning, 1997).
Predicted No Effect Concentrations (PNEC) for Environmental Safety
The determination of PNEC values for 2,4,6-trichlorophenol was carried out to understand its environmental safety thresholds. The study utilized acute and sub-chronic toxicity data on various aquatic species to calculate these values, providing insights into the compound's environmental impact (Jin et al., 2012).
Electrochemical Detection for Environmental Monitoring
The development of an electrochemical sensor based on CuO nanostructures for the detection of 2,4,6-Trichlorophenol was explored. The sensor demonstrated high sensitivity and selectivity, making it a practical tool for monitoring environmental toxicants (Buledi et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-amino-3,4,6-trichlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDKXJSYZGJGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |
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URL | https://cameochemicals.noaa.gov/chemical/19810 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979801 | |
Record name | 2-Amino-3,4,6-trichlorophenol | |
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Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-amino-3,4,6-trichlorophenol is a solid. (NTP, 1992) | |
Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19810 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
2-Amino-3,4,6-trichlorophenol | |
CAS RN |
6358-15-2 | |
Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19810 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-3,4,6-trichlorophenol | |
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Record name | 2-Amino-3,4,6-trichlorophenol | |
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Record name | Phenol,4,6-trichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7536 | |
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Record name | 2-Amino-3,4,6-trichlorophenol | |
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Record name | 2-amino-3,4,6-trichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.148 | |
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Melting Point |
257 to 261 °F (NTP, 1992) | |
Record name | 2-AMINO-3,4,6-TRICHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19810 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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